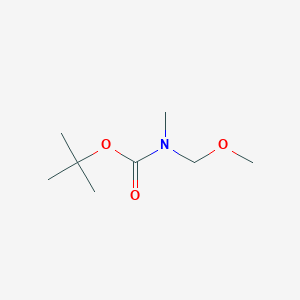

tert-Butyl N-(methoxymethyl)-N-methylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(methoxymethyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-8(2,3)12-7(10)9(4)6-11-5/h6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHQVBBNXZNMDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Reaction of Diphenyl Carbonate with Methylamine

Diphenyl carbonate reacts with methylamine in a liquid-phase reaction to form phenyl-N-methyl urethane. Key parameters include:

-

Molar ratio : Methylamine to diphenyl carbonate = 0.8:1 to 1:1.

-

Catalysts : Tertiary amines (e.g., triethylamine) or organo-tin compounds.

The reaction produces phenyl-N-methyl urethane and phenol as a byproduct. Circulating diphenyl carbonate solutions (5–60% concentration) enhance reaction efficiency.

Step 2: Thermal Decomposition to Methyl Isocyanate

Phenyl-N-methyl urethane undergoes thermal decomposition in a second reactor:

This step generates methyl isocyanate (MIC), phenol, and unconverted phenyl-N-methyl urethane. Partial condensation separates MIC from phenol-rich streams, enabling MIC purification.

Step 3: Reaction with Methoxymethyl Component

MIC reacts with tert-butyl methoxymethyl derivatives in the presence of a catalyst:

The final product is isolated via crystallization or distillation, achieving yields >98%.

Coupling Reagent-Mediated Synthesis

An alternative method employs coupling agents to form the carbamate bond directly. This approach, inspired by amide-forming reactions, avoids intermediate isolation and enhances atom economy.

Reaction Conditions

Mechanism

-

Activation of the carboxylic acid (from methoxymethyl chloroformate) by EDC/HOBt forms an active ester.

-

Nucleophilic attack by tert-butylamine yields the carbamate product.

Comparative Analysis of Synthetic Methods

The multi-step method excels in scalability and yield but requires complex infrastructure. The coupling approach simplifies synthesis at the cost of lower yields and higher reagent expenses.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Solvent Recycling

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(methoxymethyl)-N-methylcarbamate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield tert-butyl alcohol, formaldehyde, and methylamine.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group is replaced by other nucleophiles.

Oxidation and Reduction: While the compound itself is relatively stable, its derivatives can undergo oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be employed.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be used for specific transformations.

Major Products Formed

Hydrolysis: tert-Butyl alcohol, formaldehyde, and methylamine.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that tert-Butyl N-(methoxymethyl)-N-methylcarbamate exhibits potential anticancer properties. It has been investigated for its ability to inhibit specific cancer cell lines, making it a candidate for further development in cancer therapeutics.

Case Study : In a study published in 2023, researchers synthesized derivatives of this compound and tested their efficacy against breast cancer cells. The results showed that certain derivatives significantly reduced cell viability, indicating potential for development as an anticancer agent .

Organic Synthesis

Reagent in Synthesis

this compound serves as a versatile reagent in organic synthesis, particularly in the preparation of various nitrogen-containing compounds. Its ability to participate in nucleophilic substitutions and coupling reactions makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Data Table: Synthesis Applications

Agrochemical Development

The compound has shown promise in agrochemical applications, particularly as a potential insecticide or pesticide. Its structural characteristics allow it to interact effectively with biological systems, providing a platform for developing new agrochemical products.

Case Study : A recent patent application described the use of this compound derivatives as novel insecticides, demonstrating effective pest control with minimal environmental impact .

Mechanism of Action

The mechanism of action of tert-Butyl N-(methoxymethyl)-N-methylcarbamate primarily involves its role as a protecting group. The compound forms stable carbamate linkages with amines, preventing unwanted reactions during synthetic processes. The protecting group can be removed under mild acidic or basic conditions, regenerating the free amine.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The methoxymethyl group in the target compound likely enhances polarity and solubility compared to aryl-substituted analogues (e.g., 3-Tolyl-N-methylcarbamate) .

- Steric Hindrance : The N-methyl group in all listed compounds provides steric protection to the carbamate nitrogen, improving stability against nucleophilic attack .

Hydrogen Bonding and Crystallinity

Compounds with hydroxyl or amine groups (e.g., N-Boc-hydroxylamine, tert-Butyl N-(3-aminopropyl)-N-methylcarbamate) exhibit strong intermolecular interactions:

Biological Activity

tert-Butyl N-(methoxymethyl)-N-methylcarbamate is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article synthesizes current research findings on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H20N2O4, with a molecular weight of 232.28 g/mol. The compound features a tert-butyl group, a methoxymethyl substituent, and a carbamate functional group, which contribute to its unique biological properties.

Mechanisms of Biological Activity

Research indicates that this compound interacts with specific molecular targets within biological systems. Its mechanism may involve:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes, which could influence metabolic pathways and neurotransmitter activity. Such interactions are crucial for understanding its therapeutic applications in conditions like anxiety and depression.

- Neuroprotective Properties : Compounds with similar structures often exhibit neuroprotective effects. Preliminary studies suggest that this compound may modulate neurotransmitter activity, making it a candidate for neuropharmacological research.

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented below:

Case Studies

Several case studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Neuropharmacology : A study indicated that compounds with similar bicyclic structures demonstrated significant neuroprotective effects in animal models, suggesting that this compound could have similar applications in treating neurodegenerative diseases.

- Antimicrobial Activity : Research on carbamate derivatives has shown promise against various pathogens, indicating that modifications to the carbamate structure can enhance antimicrobial efficacy .

- Therapeutic Applications : The compound's potential as a precursor for drug development has been highlighted, particularly in creating targeted therapies for neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.